molecular formula C16H18N2O4S B2970679 1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034353-42-7

1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2970679
CAS No.: 2034353-42-7
M. Wt: 334.39
InChI Key: FXTHCINKDWKLSN-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a hydroxyethyl group and a thiophen-2-ylmethyl moiety. The urea linkage (-NH-C(=O)-NH-) serves as a critical pharmacophore, enabling hydrogen-bond interactions with biological targets. The dihydrobenzo dioxin group contributes to aromatic stacking and lipophilicity, while the thiophene substituent may enhance electronic interactions due to sulfur’s polarizability .

Properties

IUPAC Name

1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-13(10-18-16(20)17-9-12-2-1-7-23-12)11-3-4-14-15(8-11)22-6-5-21-14/h1-4,7-8,13,19H,5-6,9-10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTHCINKDWKLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-ylmethyl)urea is a derivative of dihydrobenzo[d][1,4]dioxin and thiophene, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, including its antimicrobial, antiparasitic, and cytotoxic properties.

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 398.44 g/mol
  • CAS Number : 618427-26-2

Antimicrobial Activity

Research indicates that compounds with similar structural features to This compound exhibit significant antimicrobial properties. For instance, derivatives containing benzotriazole moieties have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These compounds often exhibit activity due to their hydrophobic characteristics which enhance membrane permeability .

CompoundTarget OrganismsMIC (μg/mL)
17hStaphylococcus aureusComparable to Ciprofloxacin
20Trypanosoma cruzi50 μg/mL (95% mortality)

Antiparasitic Activity

The compound's structural analogs have demonstrated promising antiparasitic effects against protozoan infections. A study on benzotriazole derivatives highlighted their potential against Trypanosoma cruzi, with significant growth inhibition observed at low concentrations. The mechanism appears to involve interference with the parasite's metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assays reveal that while some derivatives of the compound exhibit cytotoxic effects against human cell lines, others maintain selectivity towards parasites without affecting human cells. This selectivity is crucial for drug development as it minimizes adverse effects in therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Pagliero et al. investigated the antimicrobial properties of thioamide complexes derived from benzotriazole. The results indicated a strong correlation between the presence of hydrophobic groups and increased antimicrobial activity .
  • Antiparasitic Activity : In a recent investigation, N-benzenesulfonylbenzotriazole derivatives were tested against Trypanosoma cruzi. The study found that certain compounds exhibited over 90% mortality in trypomastigote forms at concentrations as low as 50 μg/mL, indicating a potent antiparasitic effect .

Comparison with Similar Compounds

Structural Comparisons

Core Heterocyclic Systems

  • 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI) : Replaces the urea group with an imidazole ring and incorporates a furan substituent. The imidazole core allows for metal coordination, while furan’s oxygen enhances polarity compared to thiophene’s sulfur .
  • N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide: Features an oxadiazole ring instead of urea, which is known for metabolic stability and π-π stacking capabilities .
  • 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea: Shares the urea group but employs a tetrahydrobenzo thiophene scaffold, reducing aromaticity and increasing conformational flexibility .

Substituent Effects

  • The thiophen-2-ylmethyl group in the target compound provides distinct electronic and steric profiles compared to furan-2-yl () or benzoyl () substituents. Thiophene’s larger atomic radius and lower electronegativity may improve lipophilicity and membrane permeability .
Pharmacological and Physicochemical Properties
Compound Name Core Structure Key Substituents Pharmacological Notes Evidence
Target Compound Urea + dihydrobenzo dioxin Thiophen-2-ylmethyl, hydroxyethyl Predicted enzyme inhibition (urea)
DDFDI () Imidazole Furan-2-yl, diphenyl Anticandidal activity, drug-like
Oxadiazole derivatives () Oxadiazole Thiomethoxy, trifluoromethyl Ca²+/calmodulin inhibition
Benzothiazole-morpholine () Benzothiazole Morpholine, urea Kinase inhibition (hypothetical)

Key Observations :

  • Urea vs. Oxadiazole/Imidazole : Urea derivatives generally exhibit stronger hydrogen-bonding capacity, favoring enzyme inhibition, while oxadiazoles and imidazoles prioritize metabolic stability .
  • Thiophene vs. Furan : Thiophene-containing compounds (e.g., target) may exhibit enhanced bioavailability due to increased lipophilicity compared to furan analogs .

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